6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
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Overview
Description
6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group enhances the stability, lipophilicity, and metabolic resistance of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group into the isoquinoline structure. One common method is the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of scalability and environmental impact. The use of cesium fluoride as a fluorine source in a modular flow platform can facilitate the efficient synthesis of trifluoromethyl-containing compounds .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its pharmacological properties, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of agrochemicals and materials with improved properties
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and resist metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyltrimethylsilane (TMSCF3)
- Trifluoromethanesulfonyl chloride
- Trifluoromethyl sulfone
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to its combination of the trifluoromethyl group and the sulfonyl fluoride group within the isoquinoline framework. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-10(12,13)9-2-1-8-6-15(18(14,16)17)4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNYPSRJBJEJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C(F)(F)F)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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